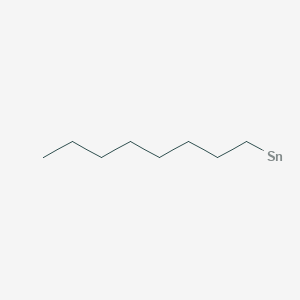

Octyltin

Description

Properties

CAS No. |

15231-57-9 |

|---|---|

Molecular Formula |

C8H17Sn |

Molecular Weight |

231.93 g/mol |

InChI |

InChI=1S/C8H17.Sn/c1-3-5-7-8-6-4-2;/h1,3-8H2,2H3; |

InChI Key |

ZMHZSHHZIKJFIR-UHFFFAOYSA-N |

SMILES |

CCCCCCCC[Sn] |

Canonical SMILES |

CCCCCCCC[Sn] |

Origin of Product |

United States |

Foundational & Exploratory

Octyltin Trichloride: A Comprehensive Physicochemical, Mechanistic, and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of octyltin trichloride (B1173362). It includes a detailed summary of quantitative data, experimental protocols for key analytical and synthetic procedures, and visualizations of its catalytic and toxicological pathways to serve as an essential resource for professionals in research and development.

Core Physicochemical Properties

This compound trichloride is an organometallic compound featuring an eight-carbon alkyl chain covalently bonded to a tin atom, which is also bonded to three chlorine atoms.[1] It typically presents as a colorless to pale yellow or brown liquid.[1][2] This substance is recognized for its potential toxicity and should be handled with appropriate safety measures in a laboratory or industrial setting.[1][3][4]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound trichloride.

| Property | Value | Source(s) |

| CAS Number | 3091-25-6 | [2][5][6] |

| Molecular Formula | C₈H₁₇Cl₃Sn | [2][4][6] |

| Molecular Weight | 338.29 g/mol | [2][4] |

| Appearance | Colorless to pale yellow or brown liquid/oil | [1][2] |

| Boiling Point | 299.9 °C at 760 mmHg150-159 °C at 10 mmHg142-143 °C at 33 hPa | [1][2][5][7] |

| Density | 1.35 g/cm³ | [2][5] |

| Vapor Pressure | 0.00206 mmHg at 25 °C2.67 hPa at 100 °C | [1][2][5] |

| Water Solubility | 330 µg/L at 20 °C | [1][2] |

| Flash Point | >121 °C113 °C (closed cup) | [2][5][7] |

| Stability | Moisture sensitive, hygroscopic. Reacts with water to form monothis compound oxide and hydrogen chloride. | [2][4][7] |

Experimental Protocols

Detailed, peer-reviewed laboratory protocols for the synthesis of this compound trichloride are not extensively available in public literature; however, patent literature outlines the primary industrial manufacturing routes.[1]

Synthesis of this compound Trichloride

1. Direct Reaction Method: This process involves the direct reaction of metallic tin with n-octyl chloride. The reaction is typically catalyzed by phosphorus trichloride at elevated temperatures (180-200 °C). The resulting product is a mixture of di-n-octyltin dichloride and mono-n-octyltin trichloride, which necessitates subsequent purification steps.[1]

2. Redistribution Reaction: A prevalent industrial method is the redistribution, or comproportionation, reaction between tetrathis compound (B36588) (Sn(C₈H₁₇)₄) and tin tetrachloride (SnCl₄).[1] By carefully controlling the stoichiometry of the reactants, a mixture of this compound chlorides is produced, from which the trichloride species can be isolated and purified.[1] Purification can be achieved by extraction with an aqueous phase containing halide ions.[1]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

The concentration of this compound trichloride in various samples is commonly determined using GC-MS following a derivatization step to increase volatility.[1]

Objective: To determine the concentration of this compound trichloride in a sample.

Methodology:

-

Sample Preparation (Migration): To simulate leaching from a solid matrix, the sample is often incubated in a dilute hydrochloric acid solution (e.g., 0.07 M HCl).[1]

-

Derivatization:

-

Take a 5 mL aliquot of the migration solution.

-

Add an internal standard (e.g., a deuterated organotin compound like Tributyl-d27-tin chloride).

-

Adjust the pH to approximately 4.7 using an acetate (B1210297) buffer.

-

Add 0.5 mL of a 2% (w/v) sodium tetraethylborate (NaBEt₄) solution.

-

Immediately add 2 mL of hexane (B92381).

-

Vortex the mixture vigorously for 30 minutes to facilitate the derivatization and extraction of the ethylated, non-polar this compound species into the hexane layer.[1]

-

Allow the phases to separate.[1]

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the hexane supernatant into the GC-MS system.[1]

-

Gas Chromatograph (GC) Conditions (Example):

-

Mass Spectrometer (MS) Conditions:

-

-

Quantification: Generate a calibration curve using standards of this compound trichloride that have undergone the same derivatization and extraction procedure. Determine the concentration in the sample by comparing its peak area (relative to the internal standard) against the calibration curve.[1][3]

Signaling Pathways and Mechanisms

Lewis Acid Catalytic Mechanism in Esterification

In chemical synthesis, such as the formation of polyurethanes and polyesters, this compound trichloride functions as a Lewis acid catalyst.[1] The electron-deficient tin atom coordinates with an electron-rich atom (like oxygen) in one of the reactants, such as the carbonyl oxygen of a carboxylic acid or ester. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. This activation lowers the energy barrier for the reaction, thereby increasing the reaction rate.[1][8]

Caption: Lewis acid catalytic mechanism of this compound trichloride in esterification.

Proposed Immunotoxic Pathway

The biological activity of this compound trichloride is understood within the broader context of organotin compound toxicity, which primarily targets the immune and nervous systems.[1][4] Organotin compounds are known to induce immunotoxicity, particularly through thymic atrophy. This is believed to occur by suppressing the proliferation of immature thymocytes and inducing apoptosis (programmed cell death) in mature ones. The proposed mechanism involves the generation of intracellular reactive oxygen species (ROS), which disrupts mitochondrial function and initiates a caspase-dependent apoptotic cascade.[3][4]

Caption: Proposed immunotoxic pathway of organotins leading to thymocyte apoptosis.

References

- 1. This compound trichloride|lookchem [lookchem.com]

- 2. OCTYLTRICHLOROTIN | 3091-25-6 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound trichloride | C8H17Cl3Sn | CID 76538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-OCTYLTIN-TRICHLORIDE [chembk.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. hpc-standards.com [hpc-standards.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Preparation of High-Purity Monooctyltin Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification methodologies for obtaining high-purity monooctyltin trichloride (B1173362). The document outlines the prevalent synthetic routes, detailed experimental protocols, and robust purification techniques critical for achieving the low levels of di- and tri-substituted impurities required for many applications, including as intermediates for PVC heat stabilizers and catalysts.

Synthesis of Monothis compound Trichloride

The industrial production of monothis compound trichloride typically results in a mixture of mono-, di-, and tri-octyltin species. The primary synthesis routes include redistribution reactions, direct synthesis from metallic tin, and alkylation of tin tetrachloride.

Redistribution Reaction

A common and industrially significant method for synthesizing monothis compound trichloride is the redistribution (or comproportionation) reaction between tetrathis compound (B36588) (Sn(C₈H₁₇)₄) and tin tetrachloride (SnCl₄).[1][2] By carefully controlling the stoichiometry of the reactants, the formation of monothis compound trichloride can be favored.[1] However, this process inherently produces a mixture containing other organotin chlorides, such as dithis compound (B90728) dichloride, which necessitates subsequent purification.[3][4]

A key approach involves reacting equimolar amounts of SnCl₄ and tetrathis compound at temperatures between 20 and 60°C.[5]

Direct Synthesis

The direct reaction of metallic tin with n-octyl chloride presents another viable synthesis pathway.[1] This reaction is typically conducted at elevated temperatures, in the range of 180-200°C, and is often catalyzed by substances like phosphorus trichloride.[1][6] The resulting product is a mixture of di-n-octyltin dichloride and mono-n-octyltin trichloride that requires further purification.[1]

Alkylation of Tin Tetrachloride

Monoalkylation of tin tetrachloride using organoaluminum compounds, such as trioctylaluminum, is also a documented method for producing monothis compound trichloride.[1][3] This reaction must be carefully controlled to promote the formation of the desired mono-substituted product.[1]

Purification of Monothis compound Trichloride

Achieving high purity, with levels of dithis compound dichloride below 0.3% and trithis compound chloride below 0.1%, is crucial for many applications.[4] Fractional distillation, a common purification technique for other organotin compounds like monobutyltin (B1198712) trichloride, is challenging for monothis compound trichloride due to its low vapor pressure and thermal degradation at high temperatures.[4] Therefore, a multi-step purification process involving aqueous extraction is the preferred method.

The core of this purification strategy involves the selective extraction of monothis compound trichloride from an organic mixture into an aqueous phase containing halide ions, typically hydrochloric acid.[3][4] This is followed by a scrubbing step where the aqueous phase is washed with an organic solvent to remove residual impurities. Finally, the purified monothis compound trichloride is recovered from the aqueous phase.[3][4]

The workflow for a typical purification process is illustrated below:

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and purification of high-purity monothis compound trichloride based on documented procedures.

Synthesis via Redistribution Reaction

This protocol describes the synthesis of a crude organotin chloride mixture through the redistribution reaction of tetrathis compound and tin tetrachloride.

Materials:

-

Tetrathis compound (TTOT)

-

Tin tetrachloride (SnCl₄)

Procedure:

-

In a suitable reaction vessel, charge equimolar amounts of tetrathis compound and tin tetrachloride.[5]

-

Maintain the reaction temperature between 20 and 60°C.[5]

-

Allow the reaction to proceed to completion. The resulting product will be a mixture of organotin chlorides.

Purification by Aqueous Extraction and Washing

This protocol details the purification of the crude organotin chloride mixture to obtain high-purity monothis compound trichloride.

Materials:

-

Crude organotin chloride mixture

-

Aqueous hydrochloric acid (HCl) solution (3-16% w/w)

-

Organic solvent (e.g., n-heptane, hexane)

Procedure:

Step 1: Aqueous Extraction

-

To the crude organotin chloride mixture, add an aqueous HCl solution (e.g., 16% w/w).[4]

-

Heat the mixture to a temperature between 20 and 80°C (e.g., 50°C).[4][5]

-

Stir the mixture vigorously for 5 to 15 minutes to ensure thorough mixing and extraction.[3][4]

-

Cease stirring and allow the two phases to separate. The upper phase is the organic layer containing the majority of the dithis compound dichloride and trithis compound chloride, while the lower aqueous phase is rich in monothis compound trichloride.[4]

-

Carefully separate the lower aqueous phase.

Step 2: Organic Solvent Wash (Scrubbing)

-

Wash the separated aqueous phase with an organic solvent such as n-heptane or hexane (B92381) to remove residual by-products.[3][4]

-

The weight ratio of the organic solvent to the aqueous phase should be low, for instance, between 10/100 and 20/100, to minimize the re-extraction of monothis compound trichloride.[3]

-

Conduct the washing step at a temperature between 20 and 50°C.[3][4]

-

Repeat the washing step one to three times for optimal purity.[4]

-

After each wash, allow the phases to separate and discard the organic phase.

Step 3: Recovery of Monothis compound Trichloride

-

The purified monothis compound trichloride can be recovered from the aqueous phase. One method is to distill off the aqueous HCl, yielding the final product.[3]

-

Alternatively, the monothis compound trichloride can be extracted from the aqueous phase using a suitable organic solvent, such as di-n-butyl ether, followed by distillation of the solvent.[4]

The logical relationship of the synthesis and purification steps is depicted in the following diagram:

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and purification of monothis compound trichloride.

Table 1: Reaction Conditions for Synthesis and Purification

| Parameter | Value | Reference |

| Synthesis (Redistribution) | ||

| Reactants | Tetrathis compound, Tin Tetrachloride | [5] |

| Stoichiometry | Equimolar amounts | [5] |

| Temperature | 20 - 60°C | [5] |

| Purification (Aqueous Extraction) | ||

| Extraction Agent | Aqueous HCl solution (3-7%) | [5] |

| Extraction Temperature | 20 - 80°C | [5] |

| Purification (Organic Wash) | ||

| Wash Solvent | n-heptane, hexane | [3][4] |

| Wash Temperature | 20 - 50°C | [3][4] |

| Solvent/Aqueous Phase Ratio | 10/100 to 20/100 (w/w) | [3] |

Table 2: Purity Levels of Monothis compound Trichloride

| Component | Target Purity (% w/w) | Reference |

| Monothis compound Trichloride | 94 - 100% (preferably 99 - 100%) | [5] |

| Dithis compound Dichloride | 0 - 6% (preferably 0 - 0.2%) | [5] |

| Trithis compound Chloride | 0 - 6% (preferably 0 - 0.3%) | [5] |

Analytical Methods for Purity Assessment

Gas chromatography (GC) is a commonly employed technique for determining the purity of monothis compound trichloride and quantifying the levels of di- and tri-substituted impurities. The analysis often involves a derivatization step to convert the organotin chlorides into more volatile species. One such method involves reacting the sample with ethylmagnesium bromide to form tetra-alkylated species, which can then be quantitatively detected by GC.[5] For enhanced selectivity and sensitivity, gas chromatography coupled with mass spectrometry (GC-MS) can be utilized.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. KR20170097756A - Method for purifying mono-octyl tin trichloride - Google Patents [patents.google.com]

- 4. US10174060B2 - Process for purifying monooctylin trichloride - Google Patents [patents.google.com]

- 5. DE102016217012A1 - Process for the preparation of high purity monothis compound trichloride - Google Patents [patents.google.com]

- 6. US3872143A - Process for the preparation of a mixture of n-octyltin chlorides which is entirely free from tri-n-octyltin chloride - Google Patents [patents.google.com]

toxicological profile of octyltin compounds

An In-depth Technical Guide to the Toxicological Profile of Octyltin Compounds

Introduction

This compound compounds are a class of organotin compounds characterized by the presence of one or more octyl groups covalently bonded to a tin atom. They are primarily utilized as heat stabilizers in polyvinyl chloride (PVC) products, particularly for food packaging applications, due to their effectiveness and low volatility.[1][2] The main compounds of commercial and toxicological interest are mono-n-octyltin trichloride (B1173362) (MOTC), di-n-octyltin dichloride (DOTC), and to a lesser extent, tri-n-octyltin chloride (TOTC) and tetrathis compound (B36588) (TeOT).[1][3] While considered less toxic than their short-chain counterparts like trimethyltin (B158744) or triethyltin, this compound compounds are not without significant health concerns.[4][5] The primary toxicological effects observed are potent immunotoxicity, particularly developmental immunotoxicity, and reproductive toxicity.[4][6][7] This guide provides a comprehensive technical overview of the , synthesizing available data on their chemistry, toxicokinetics, mechanisms of action, and quantitative toxicity, with a focus on providing actionable information for researchers and drug development professionals.

Chemical Properties and Structure

This compound compounds belong to the general formula RnSnX(4-n), where R is an n-octyl group (C8H17) and X is an anion, typically chloride.[8] The number of octyl groups (n) determines the compound's classification and significantly influences its toxicological properties.

-

Mono-n-octyltin (MOTC): One octyl group attached to the tin atom.

-

Di-n-octyltin (DOTC): Two octyl groups attached to the tin atom.

-

Tri-n-octyltin (TOTC): Three octyl groups attached to the tin atom.

-

Tetra-n-octyltin (TeOT): Four octyl groups attached to the tin atom.

The di-substituted forms, particularly DOTC, are the most effective PVC stabilizers.[2] Octyltins are generally characterized by their solubility in organic solvents and their tendency to bind to soils and sediments in the environment.[9]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of this compound compounds are crucial for understanding their target organ toxicity.

-

Absorption: Oral absorption of organotins can be variable. Many alkyltin compounds are poorly absorbed from the gastrointestinal tract, which may explain why oral toxicity is often lower than parenteral toxicity.[10][11] Much of an oral dose of dithis compound (B90728) is eliminated directly in the feces.[9]

-

Distribution: Following absorption, organotins are widely distributed throughout the body.[9] While some organotins can cross the blood-brain barrier, this transfer is generally limited for longer-chain compounds like octyltins, resulting in lower brain concentrations compared to other tissues.[9] Evidence suggests that organotins can cross the placenta, posing a risk for developmental toxicity.[9][12]

-

Metabolism: Tetra-substituted compounds like tetrathis compound are considered relatively non-toxic but can be metabolized in the body to more toxic tri-substituted forms.[7] Di-substituted compounds like dibutyltin (B87310) (a close analog of dithis compound) are metabolized to hydroxylated derivatives.[9]

-

Excretion: The primary route of excretion for unabsorbed this compound compounds is through the feces. Absorbed compounds and their metabolites are eliminated in both urine and feces.[9] Elimination half-lives are estimated to be several days.[9]

Mechanisms of Toxicity

The toxicity of this compound compounds is multifaceted, with the immune system being the primary target. Neurotoxic, reproductive, and endocrine-disrupting effects are also significant.

Immunotoxicity

Dithis compound compounds are potent immunotoxicants, with their primary effect being dose-dependent atrophy of the thymus gland.[4][6] This is the most sensitive endpoint for dithis compound toxicity.

The mechanism involves:

-

Depletion of Thymocytes: Dioctyltins cause a marked reduction in the number of thymocytes, the lymphocytes that mature in the thymus.[10]

-

Suppression of Cell Proliferation: The compounds are believed to suppress DNA and protein synthesis, which inhibits the proliferation of immature thymocytes.[13]

-

Induction of Apoptosis: In addition to inhibiting growth, organotins induce programmed cell death (apoptosis) in mature thymocytes.[13][14]

-

Impaired T-Cell Function: The overall result is a suppression of T-cell-dependent immune responses.[9][10] Studies have shown that DOTC exposure leads to a reduced Delayed-Type Hypersensitivity (DTH) response, a measure of T-cell-mediated immunity.[14]

DOTC is particularly recognized as a developmental immunotoxicant, meaning exposure during critical developmental windows can lead to lifelong immunosuppression.[14] Effects on the developing immune system have been observed at doses as low as 1-3 mg/kg bw/day.[14]

Neurotoxicity

While less potent than short-chain alkyltins, this compound compounds can exert neurotoxic effects.[13] The proposed mechanisms are multifaceted and may not be mutually exclusive. Organotins can cross the blood-brain barrier, though to a lesser extent for octyltins, and cause neuronal damage.[13][15]

Potential mechanisms include:

-

Glial Cell Activation: Organotins may directly activate glial cells (astrocytes and microglia).[13][16]

-

Neuroinflammation: Activated glial cells can release pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, contributing to local inflammation and neuronal cell degeneration.[13][16]

-

Direct Neuronal Apoptosis: The compounds may induce apoptosis directly in neuronal cells.[13][16]

-

Neurotransmitter Disruption: Organotins can interfere with the normal function of neurotransmitters by stimulating their release or decreasing their uptake in brain tissue.[13]

Reproductive and Endocrine Toxicity

Several this compound compounds are classified as reproductive toxicants.[7][17] DOTC and MOTC are suspected of damaging fertility or the unborn child.[13][17][18] The endocrine-disrupting potential of organotins is a key mechanism underlying these effects.

Studies have shown that some organotins, including dibutyltin (a structural analog), act as potent agonists for two nuclear receptors:

-

Peroxisome Proliferator-Activated Receptor gamma (PPARγ)

-

Retinoid X Receptor (RXR)

Activation of the PPARγ/RXR heterodimer by organotins can lead to downstream effects, such as inducing the transcription of genes like 3β-hydroxysteroid dehydrogenase (3β-HSD).[19] This enzyme is critical for progesterone (B1679170) biosynthesis.[19] By dysregulating steroid hormone production in tissues like the placenta, organotins can disrupt normal reproductive and developmental processes.[19]

Genotoxicity

The genotoxicity of this compound compounds appears to be limited. An in vivo study on DOTC found no evidence of covalent DNA adduct formation in the liver and thymus of rats following oral administration.[20] However, monomethyltin trichloride, a shorter-chain analog, was found to be weakly genotoxic in a micronucleus test.[9] Overall, the available data suggest that direct DNA damage is not a primary mechanism of toxicity for this compound compounds.[20]

Quantitative Toxicity Data

Quantitative toxicity data for this compound compounds are relatively scarce in publicly available literature compared to other organotins.[21] The following tables summarize key values found.

Table 1: Acute and Repeated Dose Toxicity of this compound Compounds

| Compound | Species | Route | Value | Endpoint | Reference(s) |

|---|---|---|---|---|---|

| Di-n-octyltin dichloride (DOTC) | Mouse | Intravenous | 8 mg/kg | 50% reduction in thymus weight/thymocytes | [10] |

| Di-n-octyltin dichloride (DOTC) | Mouse | Intramuscular | 30-120 mg/kg | Dose-related decrease in thymus weight | [10] |

| Di-n-octyltin dichloride (DOTC) | Mouse | Oral | 300 mg/kg | Thymus atrophy | [10] |

| Di-n-octyltin dichloride (DOTC) | Rat | Oral (feed) | 3 mg/kg/day | Lowest Observed Adverse Effect Level (LOAEL) for reduced DTH response | [14] |

| Di-n-octyltin compounds | - | Oral | 0.0039 mg/kg/day | Identified "non-toxic level" for risk assessment | [22] |

| Di-n-octyltin bis(butylmaleate) | Mouse | Oral | 3,750 mg/kg | LD50 (48-hour observation) | [8] |

| Tri-n-octyltin chloride (TOTC) | - | Ingestion | - | Moderately toxic |[23] |

Table 2: Aquatic Toxicity of Dithis compound Compounds

| Species | Duration | Endpoint | Value | Reference(s) |

|---|---|---|---|---|

| Desmodesmus subspicatus (Green algae) | 72 hours | EC50 (growth inhibition) | >1.1 µg/L | [22] |

| Daphnia magna (Crustacean) | 48 hours | EC50 (immobilization) | 78 µg/L | [22] |

| Danio rerio (Zebrafish) | 96 hours | LC50 | 86 µg/L |[22] |

Experimental Protocols

Detailed step-by-step protocols are proprietary to the conducting laboratories. However, the methodologies for key experiments can be summarized based on published reports.

Protocol Summary: Thymus Atrophy Study of DOTC in Mice[10]

-

Objective: To determine the effect of di-n-octyltin dichloride (DOTC) on the thymus in mice as a function of the administration route.

-

Test System: Male mice (strain not specified).

-

Test Substance and Administration:

-

Di-n-octyltin dichloride (DOTC).

-

Intramuscular (i.m.): Single administrations of 30, 60, and 120 mg/kg.

-

Intravenous (i.v.): Single injection of 8 mg/kg.

-

Oral (gavage): Doses up to 300 mg/kg.

-

-

Experimental Workflow:

-

Animals are divided into groups for each administration route and dose level, including a control group receiving the vehicle.

-

DOTC is administered as a single dose via the specified route.

-

Animals are observed for a period of 4 days post-administration.

-

At the end of the observation period, animals are euthanized.

-

The thymus gland is excised and weighed to determine absolute and relative organ weight.

-

Thymocytes are isolated from the thymus, and the total number of nucleated cells is counted (e.g., using a hemocytometer).

-

-

Endpoints Measured:

-

Thymus weight.

-

Total number of thymocytes.

-

(In a related functional arm) Thymus-dependent antibody formation against sheep red blood cells was also assessed.

-

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. scispace.com [scispace.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. inchem.org [inchem.org]

- 10. Toxic effects of di-n-octyltin dichloride on the thymus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicity of tin and its compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organotins: a review of their reproductive toxicity, biochemistry, and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound trichloride | C8H17Cl3Sn | CID 76538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tetrathis compound | C32H68Sn | CID 77145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Dithis compound dichloride | C16H34Cl2Sn | CID 77080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. Organotin compounds cause structure-dependent induction of progesterone in human choriocarcinoma Jar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Table 3-12, Genotoxicity of Organotin Compounds In Vivo - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. canada.ca [canada.ca]

- 22. env.go.jp [env.go.jp]

- 23. Trithis compound chloride | 2587-76-0 [chemicalbook.com]

An In-depth Technical Guide to the Biological Activity and Immunotoxic Pathways of Octyltin Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological effects and immunotoxic mechanisms of octyltin compounds. Organotins, a class of organometallic chemicals, are utilized in various industrial applications, but their potential for human and environmental toxicity, particularly concerning the immune system, is a subject of significant scientific scrutiny.[1] This guide consolidates key findings on this compound-induced cytotoxicity, details the molecular pathways leading to immunosuppression, presents quantitative toxicological data, and outlines relevant experimental protocols.

Biological Activity of this compound Compounds

The biological activity of this compound compounds is characterized by their potent cytotoxic and immunotoxic effects.[2][3] The primary targets for this toxicity are the immune and nervous systems.[4] The lipophilic nature of organotins allows them to interfere with cellular membranes and mitochondria, leading to a cascade of adverse effects.[5]

1.1 Cytotoxicity and Target Organs

Dialkyltins, including di-n-octyltindichloride (DOTC), are known to be selectively lymphocytotoxic.[6] In vivo studies on rats and mice have demonstrated that exposure to DOTC induces lymphocyte depletion in the thymus and thymus-dependent areas of the spleen and lymph nodes.[6][7] This results in significant thymus atrophy, a hallmark of organotin immunotoxicity.[7][8] Notably, these effects occur without significant myelotoxicity (toxicity to the bone marrow).[6] Acute oral administration of DOTC to immature rats led to significantly lower thymus and spleen weights, confirming these organs as primary targets.[9] The liver is also a key organ for the accumulation of this compound and its metabolites.[9]

1.2 Mechanisms of Cell Death: Apoptosis

The primary mechanism of this compound-induced lymphocyte depletion is the induction of apoptosis, or programmed cell death.[9] Organotin compounds can trigger apoptosis through multiple pathways, often involving the disruption of intracellular calcium homeostasis, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress.[10][11][12] Studies on related organotins like tributyltin (TBT) show that these compounds cause a release of calcium from the ER into the cytosol.[11][12] This calcium overload can activate proteases like calpain and caspase-12, initiating the ER-mediated apoptotic pathway.[11]

Simultaneously, organotins can act directly on mitochondria, causing the translocation of pro-apoptotic proteins like Bax and Bad to the mitochondrial membrane.[11][12] This leads to changes in mitochondrial membrane permeability, the release of cytochrome c, and the activation of downstream caspases (e.g., caspase-3), culminating in apoptosis.[13][14] In immature rats treated with DOTC, an increased number of apoptotic cells was observed in both the thymus and spleen.[9]

Immunotoxic Pathways of this compound

Organotin compounds are potent immunosuppressants, primarily affecting T-lymphocytes (T-cells).[6][8] Their effects disrupt cellular immunity, leading to a compromised ability to respond to pathogens.[8] The immunotoxic mechanisms are complex and can be broadly divided into calcium-dependent and calcium-independent pathways.[10]

2.1 Disruption of T-Cell Function

DOTC has been shown to severely decrease the graft-versus-host (GvH) response, a T-cell-mediated reaction.[6] It also inhibits the response of T-cells to mitogens like phytohemagglutinin (PHA) and concanavalin (B7782731) A (ConA), which are substances that induce lymphocyte proliferation (blast transformation).[6] The inhibition of blast transformation in rat thymocytes occurs at very low concentrations.[6] Furthermore, organotins can alter the expression of membrane surface antigens on T-cells.[8] Developmental exposure to DOTC in rats caused alterations in immune tissue morphology, including a decreased number of CD4+ and CD8+ T-cells in the spleen and thymus.[15]

2.2 Signaling Pathways

The signaling pathways for organotin-induced immunotoxicity are multifaceted. A central event is the disruption of intracellular calcium signaling.[8][10] This can lead to the activation of various downstream effectors that initiate apoptosis. The mitochondrial pathway is also critical, where organotins disrupt the mitochondrial membrane potential, a key event in apoptosis induction.[5][16] The ER stress pathway, triggered by the release of stored calcium, involves the activation of caspase-12 and contributes to the overall apoptotic response.[11][12] These pathways converge on the activation of executioner caspases, which dismantle the cell.

Caption: Proposed immunotoxic pathway of octyltins leading to thymocyte apoptosis.

Quantitative Toxicological Data

The following table summarizes key quantitative data from in vitro and in vivo studies on this compound and related organotin compounds.

| Compound | Test System | Endpoint | Concentration / Dose | Result / Observation | Citation |

| Di-n-octyltindichloride (DOTC) | Rat Thymocytes (in vitro) | Inhibition of Blast Transformation | 0.1 µg/mL (approx. 0.24 µM) | Significant inhibition of T-cell mitogen response. | [6] |

| Di-n-octyltindichloride (DOTC) | Wistar Rats (in vivo) | Developmental Immunotoxicity | 3, 10, and 30 mg/kg in feed | Effects on thymus/spleen cell populations (CD4, CD8). The DTH response was the most sensitive endpoint, showing an effect at 3 mg/kg. | [15] |

| Di-n-octyltindichloride (DOTC) | Immature Male Rats (in vivo) | Acute Immunotoxicity | 100 mg/kg (oral gavage) | Significantly low thymus and spleen weights; increased apoptotic cells in thymus and spleen. | [9] |

| This compound trichloride (B1173362) | Not Specified | Oral LD50 (Rat) | 4,600 mg/kg | Acute oral toxicity data. | [17] |

| Tributyltin (TBT) | Rat Hepatocytes (in vitro) | DNA Fragmentation (Apoptosis) | 2.5 - 3.5 µM | Induction of DNA ladder pattern, a hallmark of apoptosis. | [12] |

| Trimethyltin (B158744) (TMT) | Human Peripheral Lymphocytes (in vitro) | Cytotoxicity | 0.5 - 1.0 µg/mL | Dose-related inhibition of cell division and increase in chromosomal aberrations. | [18] |

Key Experimental Protocols

This section details common methodologies used to assess the immunotoxicity of this compound compounds.

4.1 Protocol: In Vitro Assessment of Apoptosis in Lymphocytes

This protocol is adapted from studies assessing organotin-induced apoptosis in immune cells.[11][13]

-

Cell Culture and Treatment:

-

Isolate primary lymphocytes (e.g., rat thymocytes) or use a suitable lymphocyte cell line.

-

Culture cells in an appropriate medium (e.g., RPMI-1640) supplemented with serum and antibiotics in a controlled incubator (37°C, 5% CO₂).

-

Plate cells at a desired density in multi-well plates.

-

Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a serum-free culture medium to achieve final desired concentrations.

-

Remove the culture medium from the cells, wash with Phosphate-Buffered Saline (PBS), and add the medium containing the this compound compound.

-

Incubate the cells for various time points (e.g., 6, 12, 24 hours).

-

-

Assessment of Apoptosis via Caspase-3 Activity Assay:

-

Following treatment, harvest and lyse the cells using a lysis buffer from a commercial caspase-3 activity assay kit.

-

Centrifuge the lysate to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a 96-well plate.

-

Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength. An increased signal relative to the untreated control indicates elevated caspase-3 activity, a key marker of apoptosis.

-

Caption: Experimental workflow for assessing this compound-induced apoptosis in vitro.

4.2 Protocol: T-Cell Dependent Antibody Response (TDAR) Assay

The TDAR assay is a standard functional test to assess immunosuppression, often included in regulatory testing guidelines.[19][20]

-

Animal Dosing:

-

Acclimate animals (typically rats or mice) and divide them into control and treatment groups.

-

Administer the this compound compound (e.g., DOTC) to the treatment groups via the relevant route of exposure (e.g., in feed, by oral gavage) for a specified period (e.g., 28 days).[1][15] The control group receives the vehicle only.

-

-

Immunization:

-

Sample Collection and Analysis:

-

At a peak response time post-immunization (e.g., 4-5 days for IgM response), collect blood samples for serum preparation. The spleen may also be collected.

-

Measure the levels of antigen-specific antibodies (e.g., anti-SRBC IgM) in the serum using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Alternatively, a plaque-forming cell (PFC) assay can be performed on splenocytes to enumerate antibody-secreting cells.

-

-

Interpretation:

-

A statistically significant decrease in the antibody response in the this compound-treated groups compared to the control group indicates immunosuppression.[19]

-

Conclusion

This compound compounds, particularly di-n-octyltindichloride, exhibit significant immunotoxicity, primarily targeting the thymus and T-lymphocytes. The underlying mechanism involves the induction of apoptosis through pathways mediated by mitochondrial and endoplasmic reticulum stress, often initiated by a disruption of intracellular calcium homeostasis. Quantitative data reveal these effects occur at low concentrations in vitro and at doses that also elicit other developmental toxicities in vivo. The detailed experimental protocols provided herein serve as a foundation for researchers investigating the specific immunotoxic risks of these and other organometallic compounds. Further research is warranted to fully elucidate the long-term consequences of low-level this compound exposure and to develop more sensitive biomarkers for assessing human health risks.

References

- 1. An organotin mixture found in polyvinyl chloride (PVC) pipe is not immunotoxic to adult Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound trichloride | C8H17Cl3Sn | CID 76538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dithis compound dichloride | C16H34Cl2Sn | CID 77080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Toxicity of organotin compounds: shared and unshared biochemical targets and mechanisms in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lymphocytotoxicity and immunosuppression by organotin compounds. Suppression of graft-versus-host reactivity, blast transformation, and E-rosette formation by di-n-butyltindichloride and di-n-octyltindichloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity of organotin compounds. II. Comparative in vivo and in vitro studies with various organotin and organolead compounds in different animal species with special emphasis on lymphocyte cytotoxicity. | Semantic Scholar [semanticscholar.org]

- 8. [Biological activity of tin and immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute toxic effects of dithis compound on immune system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. labosarhan.uqam.ca [labosarhan.uqam.ca]

- 13. benchchem.com [benchchem.com]

- 14. Trimethyltin-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cpachem.com [cpachem.com]

- 18. Cytotoxic effects of trimethyltin chloride on human peripheral blood lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. epa.gov [epa.gov]

- 20. Methods of evaluating immunotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Octyltin as a Lewis Acid Catalyst

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Octyltin compounds are a versatile class of organotin molecules that function as highly effective Lewis acid catalysts in a variety of organic reactions. Their utility is most pronounced in polymerization and stabilization processes critical to the chemical and pharmaceutical industries, including esterification, transesterification, polyurethane formation, and as heat stabilizers for polyvinyl chloride (PVC). The catalytic activity of this compound compounds is fundamentally derived from the electrophilic nature of the tin (IV) center, which is capable of coordinating with electron-rich substrates, thereby activating them for subsequent chemical transformations. The number and nature of the organic (octyl) and anionic ligands attached to the tin atom significantly modulate its Lewis acidity and, consequently, its catalytic efficacy. This guide provides a detailed exploration of the mechanism of action of mono-, di-, and tri-octyltin compounds, supported by quantitative data, experimental protocols, and mechanistic diagrams to elucidate their catalytic cycles.

The Core Principle: Lewis Acidity of this compound Compounds

The catalytic activity of this compound compounds is rooted in the Lewis acidic character of the tin atom. A Lewis acid is defined as an electron-pair acceptor. In organotin compounds of the general formula RnSnX4-n (where R is an alkyl group like octyl, and X is an electronegative group), the tin atom is electron-deficient and can accept a pair of electrons from a Lewis base (an electron-pair donor), such as the oxygen atom of a carbonyl group in an ester or a carboxylic acid.

The Lewis acidity of organotin compounds follows a general trend:

RSnX3 > R2SnX2 > R3SnX

This trend is attributed to the decreasing positive charge on the tin atom as the number of electron-donating alkyl groups increases.[1] Consequently, mono-octyltin compounds are generally stronger Lewis acids and often exhibit higher catalytic activity compared to their di- and tri-octyltin counterparts.[2] The long octyl chains also impart specific solubility and steric properties to the catalyst, influencing its interaction with substrates.

Mechanism of Action in Key Industrial Reactions

Esterification and Transesterification

This compound catalysts are widely employed in the synthesis of esters and polyesters through esterification (reaction of a carboxylic acid and an alcohol) and transesterification (reaction of an ester and an alcohol).[3] The general mechanism involves the coordination of the tin catalyst to the carbonyl oxygen of the carboxylic acid or ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

// Nodes Catalyst [label="R'nSnX(4-n)\n(this compound Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="R-COOH\n(Carboxylic Acid)", shape=ellipse, fillcolor="#FBBC05"]; Alcohol [label="R''-OH\n(Alcohol)", shape=ellipse, fillcolor="#34A853"]; Activated_Complex [label="Activated Complex\n[R-C(O-Sn)-OH]"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Product [label="R-COOR''\n(Ester)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="H2O", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Catalyst -> Activated_Complex [label="Coordination"]; Substrate -> Activated_Complex; Activated_Complex -> Tetrahedral_Intermediate [label="Nucleophilic Attack\nby R''-OH"]; Alcohol -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Product [label="Elimination of H2O\n& Catalyst Regeneration"]; Tetrahedral_Intermediate -> Water; Product -> Catalyst [style=dashed, arrowhead=none];

// Invisible nodes for layout {rank=same; Catalyst; Substrate; Alcohol;} {rank=same; Activated_Complex;} {rank=same; Tetrahedral_Intermediate;} {rank=same; Product; Water;} }

A mononuclear mechanism has been proposed for monoalkyltin(IV)-catalyzed esterification, where the rate-determining step is the carbon-oxygen bond breaking in the tetrahedral intermediate.[4]

Polyurethane Formation

In the synthesis of polyurethanes, this compound catalysts, particularly dithis compound (B90728) dilaurate (DOTL), accelerate the reaction between an isocyanate (-NCO) and a polyol (-OH).[5] The mechanism is believed to involve the formation of a ternary complex between the tin catalyst, the alcohol, and the isocyanate.[6] The tin atom coordinates with the oxygen of the hydroxyl group, increasing its nucleophilicity, and with the nitrogen or oxygen of the isocyanate group, increasing its electrophilicity. This dual activation facilitates the nucleophilic attack of the alcohol on the isocyanate, leading to the formation of the urethane (B1682113) linkage.

// Nodes Catalyst [label="R2SnX2\n(e.g., DOTL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polyol [label="R'-OH\n(Polyol)", shape=ellipse, fillcolor="#34A853"]; Isocyanate [label="R-NCO\n(Isocyanate)", shape=ellipse, fillcolor="#FBBC05"]; Ternary_Complex [label="Ternary Complex\n[R'-OH---Sn---O=C=N-R]"]; Urethane [label="R-NH-CO-OR'\n(Urethane)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Catalyst -> Ternary_Complex; Polyol -> Ternary_Complex [label="Coordination"]; Isocyanate -> Ternary_Complex [label="Coordination"]; Ternary_Complex -> Urethane [label="Nucleophilic Attack\n& Catalyst Regeneration"]; Urethane -> Catalyst [style=dashed, arrowhead=none];

// Invisible nodes for layout {rank=same; Catalyst; Polyol; Isocyanate;} {rank=same; Ternary_Complex;} {rank=same; Urethane;} }

PVC Stabilization

Polyvinyl chloride (PVC) is susceptible to thermal degradation at processing temperatures, which involves the elimination of hydrogen chloride (HCl) and the formation of conjugated polyene sequences, leading to discoloration and embrittlement. This compound compounds, such as dithis compound bis(isooctylthioglycollate), act as efficient heat stabilizers.[7] Their mechanism of action is multifaceted:

-

HCl Scavenging: The this compound stabilizer reacts with and neutralizes the HCl produced during degradation, preventing the autocatalytic "zipper-like" dehydrochlorination.

-

Substitution of Labile Chlorine Atoms: The stabilizer can replace the unstable allylic chlorine atoms on the PVC chain with more stable ligands (e.g., thioglycollate groups), thus preventing the initiation of degradation.[7]

// Nodes PVC_Degradation [label="PVC Degradation\n(Heat)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HCl [label="HCl", shape=ellipse, fillcolor="#FBBC05"]; Polyene [label="Conjugated Polyenes\n(Discoloration)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Octyltin_Stabilizer [label="this compound Stabilizer\n(R2Sn(SR')2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neutralization [label="Neutralization"]; Substitution [label="Substitution of\nLabile Cl"]; Stabilized_PVC [label="Stabilized PVC", shape=ellipse, fillcolor="#34A853"];

// Edges PVC_Degradation -> HCl; PVC_Degradation -> Polyene; HCl -> PVC_Degradation [label="Autocatalysis"]; Octyltin_Stabilizer -> Neutralization; HCl -> Neutralization; Octyltin_Stabilizer -> Substitution; PVC_Degradation -> Substitution; Substitution -> Stabilized_PVC;

// Invisible nodes for layout {rank=same; PVC_Degradation;} {rank=same; HCl; Polyene; Octyltin_Stabilizer;} {rank=same; Neutralization; Substitution;} {rank=same; Stabilized_PVC;} }

Quantitative Data on Catalytic Performance

The catalytic efficiency of this compound compounds is dependent on their structure and the specific reaction conditions. The following tables summarize available quantitative data.

Table 1: Comparative Catalytic Activity of Organotin Compounds in the Esterification of Oleic Acid with Glycerol

| Catalyst | Molar Ratio (Acid:Alcohol:Catalyst) | Reaction Time (h) | Conversion (%) | Reference |

| Butyltin trichloride | 1:1:0.01 | 4 | ~95 | [2] |

| This compound trichloride | 1:1:0.01 | 4 | ~85 | [2] |

| Dibutyltin dichloride | 1:1:0.01 | 4 | ~70 | [2] |

| Dithis compound dichloride | 1:1:0.01 | 4 | ~65 | [2] |

| Stannic chloride (SnCl4) | 1:1:0.01 | 4 | ~50 | [2] |

Note: This data is illustrative and based on a comparative study. Actual performance may vary with specific substrates and conditions.

Table 2: Typical Catalyst Loading and Reaction Conditions for Polyester Synthesis

| Catalyst | Catalyst to Monomer Ratio | Temperature (°C) | Reaction Time (h) | Application | Reference |

| Tin(II) 2-ethylhexanoate | 1:1000 to 1:20000 | 110-130 | 2-8 | Poly(ε-caprolactone) Synthesis | [8] |

| Dibutyltin oxide / Dibutyltin diacetate | 8.03 mmoles total | 180-250 | 5-7 | Carboxyl-terminated Polyester Synthesis | [9] |

Table 3: Lewis Acidity of Selected Organotin Compounds

| Compound | Method | Solvent | Lewis Acidity (Acceptor Number) | Reference |

| Et3PO in Hexane | 31P NMR | Hexane | 0 | |

| Et3PO in SbCl5 | 31P NMR | Dichloroethane | 100 | |

| B(C6F5)3 | 31P NMR | CDCl3 | 82 |

Experimental Protocols

General Procedure for a Catalytic Esterification Reaction

This protocol is a general guideline for evaluating the catalytic activity of an this compound compound in an esterification reaction.

Materials:

-

Carboxylic acid (e.g., Oleic acid)

-

Alcohol (e.g., Glycerol)

-

This compound catalyst (e.g., this compound trichloride)

-

Anhydrous toluene (B28343) (optional, as solvent)

-

Internal standard for GC analysis (e.g., Dodecane)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and heating mantle with temperature control

-

Condenser

-

Thermometer

-

Gas chromatograph (GC) for analysis

Procedure:

-

Set up the reaction apparatus under an inert atmosphere.

-

Charge the flask with the carboxylic acid, alcohol, and solvent (if used) in the desired molar ratio.

-

Add the internal standard.

-

Heat the mixture to the desired reaction temperature (e.g., 120-180 °C) with stirring.

-

Once the temperature is stable, add the this compound catalyst (e.g., 0.1-1.0 mol%).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of the carboxylic acid and the yield of the ester.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be purified by distillation or chromatography if necessary.

// Nodes Setup [label="1. Assemble Reaction Apparatus\n(Inert Atmosphere)"]; Charge [label="2. Charge Reactants & Solvent"]; Heat [label="3. Heat to Reaction Temperature"]; Add_Catalyst [label="4. Add this compound Catalyst"]; Monitor [label="5. Monitor Reaction by GC"]; Cool [label="6. Cool to Room Temperature"]; Purify [label="7. Purify Product"];

// Edges Setup -> Charge; Charge -> Heat; Heat -> Add_Catalyst; Add_Catalyst -> Monitor; Monitor -> Cool [label="Reaction Complete"]; Cool -> Purify; }

Evaluation of PVC Thermal Stability using Congo Red Test

This protocol describes a standard method for assessing the effectiveness of an this compound stabilizer in PVC.

Materials:

-

PVC compound with and without the this compound stabilizer

-

Congo red indicator paper

-

Glass test tubes

-

Glass hooks

Equipment:

-

Forced-air oven or heating block with precise temperature control

-

Timer

Procedure:

-

Prepare a homogenous PVC sample (e.g., 2 grams) containing the this compound stabilizer. Prepare a control sample without the stabilizer.

-

Place the weighed PVC sample into a clean, dry test tube.

-

Suspend a strip of Congo red paper inside the test tube using a glass hook, ensuring it does not touch the sample.

-

Place the test tube in a preheated oven at the test temperature (e.g., 180 °C).

-

Start the timer immediately.

-

Observe the Congo red paper for a color change (from red to blue/violet), which indicates the evolution of HCl.

-

Record the time taken for the color change to occur. This is the thermal stability time. A longer time indicates better stabilization.[2]

Conclusion

This compound compounds are indispensable Lewis acid catalysts in modern chemical manufacturing. Their mechanism of action, centered on the coordination of the electrophilic tin center to electron-rich substrates, allows for the efficient synthesis of a wide range of polymers and the effective stabilization of PVC. The catalytic activity can be tuned by modifying the number of octyl groups and the nature of the anionic ligands on the tin atom. For researchers and professionals in drug development and materials science, a thorough understanding of these mechanisms is crucial for the rational design of new catalysts and the optimization of existing industrial processes. Further research focusing on detailed kinetic studies and the spectroscopic characterization of catalytic intermediates will continue to refine our understanding and expand the applications of these important organometallic compounds.

References

- 1. BNT Chemicals | Dithis compound Oxide [bnt-chemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. adhesivesmag.com [adhesivesmag.com]

- 4. BNT Chemicals | DOTL Dithis compound Dilaurate [bnt-chemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Environmental Fate and Biodegradation of Octyltin Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradation of octyltin compounds. Octyltins are primarily used as heat stabilizers in polyvinyl chloride (PVC) plastics and as catalysts in various industrial applications.[1] Their potential to leach into the environment from these sources necessitates a thorough understanding of their persistence, transformation, and ultimate fate.

Environmental Fate of this compound

This compound compounds, upon entering the environment, can partition between water, soil, and sediment. Their mobility and persistence are influenced by factors such as their chemical form (mono-, di-, or tri-substituted), the physicochemical properties of the environmental matrix, and the presence of microorganisms.[2] While considered less persistent than tributyltin, this compound compounds and their degradation products can still be detected in various environmental compartments.[3]

Sorption and Mobility

The lipophilic nature of this compound compounds suggests a tendency to adsorb to organic matter in soil and sediment, which can reduce their mobility in the environment.[2] However, the extent of sorption is dependent on factors such as the organic carbon content of the soil/sediment, pH, and the specific this compound species.

Biodegradation of this compound

The primary mechanism for the breakdown of this compound compounds in the environment is microbial degradation.[4] This process involves the sequential removal of the octyl groups from the tin atom, a process known as deoctylation. This stepwise degradation leads to the formation of less toxic inorganic tin compounds.

Aerobic and Anaerobic Degradation

Biodegradation of octyltins can occur under both aerobic and anaerobic conditions, although rates may differ significantly. Aerobic degradation is generally considered to be more rapid. The half-lives of this compound compounds can range from several days to months, depending on the environmental conditions and the specific compound.[3][5]

Quantitative Data on this compound Fate and Biodegradation

The following table summarizes available quantitative data on the environmental concentrations and degradation half-lives of this compound compounds.

| Parameter | Compound | Matrix | Value | Reference |

| Concentration | Monothis compound | Wastewater Treatment Plant Effluent | up to 0.12 µg/L | [5] |

| Monothis compound | Wastewater Treatment Plant Sludge | up to 715 µg/kg dry weight | [5] | |

| Dithis compound | Wastewater Treatment Plant Sludge | up to 560 µg/kg dry weight | [6] | |

| This compound compounds | Water | 0.2 ng Sn/L - 15 ng Sn/L | [5] | |

| Half-life (t½) | Dithis compound | Soil (laboratory) | 152 days | [5] |

| This compound species | Aquatic environments | < few months at 20°C | [3] | |

| Dialkyltins | Soil (laboratory) | 120-150 days | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the environmental fate and biodegradation of this compound compounds. The following sections outline protocols for key experiments based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic Biodegradation in Water (based on OECD 301)

This protocol outlines a procedure to assess the ready biodegradability of this compound compounds in an aqueous aerobic medium.

-

Test Substance Preparation: Prepare a stock solution of the this compound compound in a suitable solvent at a concentration that will yield a final test concentration of 10-20 mg of dissolved organic carbon (DOC) per liter.

-

Inoculum: Use activated sludge from a domestic wastewater treatment plant as the microbial inoculum. The sludge should be washed and aerated before use.

-

Test Medium: Prepare a mineral salt medium containing essential nutrients for microbial growth.

-

Test Setup: In replicate flasks, combine the mineral medium, inoculum, and the test substance. Include control flasks with only inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate).

-

Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking and aeration for 28 days.

-

Sampling and Analysis: At regular intervals, withdraw samples and analyze for the disappearance of the this compound compound and its degradation products using a specific analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS). The extent of ultimate biodegradation can be determined by measuring DOC removal or CO2 evolution.

-

Data Analysis: Calculate the percentage of degradation over time. The half-life of the this compound compound can be determined from the degradation curve.

Anaerobic Biodegradation in Soil (based on OECD 307)

This protocol describes a method to evaluate the transformation of this compound compounds in soil under anaerobic conditions.

-

Soil Selection and Preparation: Select a well-characterized soil (e.g., sandy loam). The soil should be sieved and its moisture content adjusted.

-

Test Substance Application: Apply the this compound compound (preferably ¹⁴C-labeled for tracking) to the soil at a concentration relevant to environmental exposure.

-

Test Setup: Place the treated soil into incubation vessels. Establish anaerobic conditions by purging with an inert gas (e.g., nitrogen) and flooding the soil with deoxygenated water. Include sterile controls to assess abiotic degradation.

-

Incubation: Incubate the vessels in the dark at a controlled temperature (e.g., 20°C) for up to 120 days.

-

Sampling and Analysis: At specified time points, sacrifice replicate vessels. Extract the soil and analyze for the parent this compound compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or GC-MS. Evolved gases (e.g., ¹⁴CO₂, ¹⁴CH₄) should be trapped and quantified.

-

Data Analysis: Determine the dissipation half-life of the parent compound and identify and quantify major transformation products. Construct a mass balance to account for the distribution of the radiolabel.

Analytical Method: Speciation of this compound Compounds by GC-MS

Accurate quantification of this compound species and their degradation products is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.

-

Sample Extraction: Extract this compound compounds from the environmental matrix (water, soil, or sludge) using an appropriate organic solvent (e.g., a mixture of hexane (B92381) and tropolone).

-

Derivatization: Convert the polar and non-volatile this compound compounds into volatile derivatives suitable for GC analysis. This is typically achieved by ethylation or propylation using a Grignard reagent (e.g., sodium tetraethylborate).

-

Cleanup: Remove interfering substances from the extract using techniques like solid-phase extraction (SPE).

-

GC-MS Analysis: Inject the derivatized and cleaned extract into a gas chromatograph equipped with a suitable capillary column for separation. The separated compounds are then introduced into a mass spectrometer for detection and quantification.

-

Quantification: Use isotopically labeled internal standards to ensure accurate quantification by isotope dilution mass spectrometry.

Visualizations

The following diagrams illustrate the key processes involved in the environmental fate and biodegradation of this compound.

References

- 1. oecd.org [oecd.org]

- 2. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. Microbial interactions with tributyltin compounds: detoxification, accumulation, and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inchem.org [inchem.org]

- 6. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

chemical structure and properties of trichloro(octyl)stannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of trichloro(octyl)stannane, an organotin compound with relevance in industrial chemistry and potential implications in toxicology and drug development. This document details its chemical structure, physicochemical properties, synthesis methodologies, analytical procedures, and known biological interactions.

Chemical Structure and Properties

Trichloro(octyl)stannane, also known as octyltin trichloride (B1173362), is an organometallic compound with the chemical formula C₈H₁₇Cl₃Sn. The structure consists of a central tin (Sn) atom covalently bonded to one octyl group and three chlorine atoms.

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of trichloro(octyl)stannane.

| Property | Value | Reference(s) |

| CAS Number | 3091-25-6 | [1] |

| Molecular Formula | C₈H₁₇Cl₃Sn | [1] |

| Molecular Weight | 338.29 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.35 g/cm³ | [3] |

| Boiling Point | 299.9 °C at 760 mmHg | [3] |

| Flash Point | 135.2 °C | [3] |

| Water Solubility | 330 µg/L at 20 °C | [4] |

| Solubility in Organic Solvents | Soluble in DMSO and chloroform; slightly soluble in ethyl acetate (B1210297) and methanol. | [5][6] |

Toxicological Properties

Organotin compounds, including trichloro(octyl)stannane, are known for their toxicity.[5] The available acute toxicity data is presented below.

| Test Type | Route of Exposure | Species | Dose | Reference(s) |

| LD50 | Oral | Rat | 4600 mg/kg | [3] |

| LD50 | Unreported | Rat | 3800 mg/kg | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of trichloro(octyl)stannane.

Synthesis of Trichloro(octyl)stannane

Several methods can be employed for the synthesis of trichloro(octyl)stannane. Below are detailed protocols for three common routes.

2.1.1. Direct Reaction Method

This method involves the direct reaction of metallic tin with n-octyl chloride.

-

Materials:

-

Finely powdered tin metal

-

n-Octyl chloride

-

n-Octyl iodide (as a promoter)

-

Phosphorus trichloride (as a catalyst)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a distillation apparatus, combine finely powdered tin, n-octyl chloride (in molar excess), a catalytic amount of n-octyl iodide, and phosphorus trichloride.[7]

-

Heat the mixture with stirring to a temperature of 180-200 °C.

-

During the reaction, α-octene will be formed as a byproduct and can be removed by distillation.[7]

-

After several hours (typically 4-6 hours), cool the reaction mixture to approximately 18 °C.

-

Filter the mixture to remove unreacted tin and tin(II) chloride.

-

Distill the filtrate under reduced pressure to remove excess n-octyl chloride and n-octyl iodide. The residue will be a mixture of di-n-octyltin dichloride and trichloro(octyl)stannane.[7]

-

2.1.2. Redistribution Reaction

This common industrial method involves the reaction between tetrathis compound (B36588) and tin(IV) chloride.[8]

-

Materials:

-

Tetrathis compound (Sn(C₈H₁₇)₄)

-

Tin(IV) chloride (SnCl₄)

-

-

Procedure:

2.1.3. Alkylation of Tin(IV) Chloride

This method utilizes an organoaluminum reagent to alkylate tin(IV) chloride.[5]

-

Materials:

-

Tin(IV) chloride (SnCl₄)

-

Trioctylaluminum (B93873) ((C₈H₁₇)₃Al) as a donor complex with an ether or tertiary amine

-

Inert organic solvent (e.g., hexane (B92381) or toluene)

-

-

Procedure:

-

In a reaction vessel under a protective gas atmosphere, place tin(IV) chloride, optionally dissolved in an inert solvent.[5]

-

Slowly add the trioctylaluminum donor complex to the tin(IV) chloride solution while maintaining the reaction temperature between 20 °C and 30 °C with cooling.[5]

-

The reaction will produce a mixture of this compound chlorides.

-

Purification of Trichloro(octyl)stannane

A common method for purifying trichloro(octyl)stannane from the reaction mixture is through aqueous extraction.[5][10]

-

Materials:

-

Crude trichloro(octyl)stannane mixture

-

Aqueous hydrochloric acid (3-7%)

-

n-Heptane (optional, as a diluent)

-

-

Procedure:

-

Dilute the crude organotin chloride mixture with an organic solvent like n-heptane if necessary.[10]

-

Add an aqueous solution of hydrochloric acid (16% solution has been used in examples) to the organotin mixture.[10]

-

Heat the mixture to 50 °C and stir for approximately 10 minutes.[10]

-

Stop stirring and allow the two phases (aqueous and organic) to separate.

-

The aqueous phase will be enriched with trichloro(octyl)stannane, while the organic phase will contain most of the dithis compound (B90728) and trithis compound byproducts.[5]

-

Separate the aqueous phase.

-

Optionally, wash the aqueous phase with an organic solvent to further remove impurities.[5]

-

Recover the purified trichloro(octyl)stannane from the aqueous phase.

-

Characterization of Trichloro(octyl)stannane

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

This is a standard method for the quantification of organotin compounds.[8][11]

-

Objective: To determine the concentration of trichloro(octyl)stannane in a sample.

-

Methodology:

-

Sample Preparation (Migration): For solid matrices, a migration step is performed by incubating the sample in a dilute hydrochloric acid solution (e.g., 0.07 M HCl) to simulate leaching.[8]

-

Derivatization (Ethylation):

-

Take a known volume (e.g., 5 mL) of the sample solution.

-

Add an internal standard (e.g., a deuterated organotin compound).

-

Adjust the pH to approximately 4.7 using an acetate buffer.

-

Add 0.5 mL of a 2% (w/v) sodium tetraethylborate (NaBEt₄) solution.[8]

-

Immediately add 2 mL of hexane.

-

Vortex vigorously for 30 minutes to facilitate the derivatization of the polar organotin chloride to a volatile ethylated species and its extraction into the hexane layer.[8]

-

Allow the phases to separate.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the hexane supernatant into the GC-MS system.[8]

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: Agilent VF-XMS (60 m x 0.25 mm i.d. x 0.25 µm) or a similar non-polar column.[8]

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Oven Program: Use an appropriate temperature gradient to separate the derivatized organotin compounds.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

-

-

-

Quantification: The concentration is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Hypothetical Protocol)

-

Objective: To confirm the chemical structure of trichloro(octyl)stannane.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Expected ¹H NMR Spectra:

-

A triplet corresponding to the terminal methyl group (CH₃) of the octyl chain.

-

A series of multiplets corresponding to the methylene (B1212753) groups (CH₂) of the octyl chain.

-

A triplet for the methylene group adjacent to the tin atom, which may show satellite peaks due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

-

-

Expected ¹³C NMR Spectra:

-

Distinct signals for each of the eight carbon atoms in the octyl chain. The chemical shift of the carbon atom directly bonded to the tin atom will be significantly affected.

-

-

Expected ¹¹⁹Sn NMR Spectra:

-

A single resonance in the characteristic region for tetravalent tin compounds.

-

2.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Hypothetical Protocol)

-

Objective: To identify the functional groups present in trichloro(octyl)stannane.

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Expected Absorption Bands:

-

C-H stretching vibrations from the octyl group in the range of 2850-2960 cm⁻¹.

-

C-H bending vibrations in the range of 1375-1465 cm⁻¹.

-

Sn-C stretching vibration at lower frequencies.

-

Sn-Cl stretching vibrations, typically found in the far-infrared region.

-

Biological Activity and Signaling Pathways

Organotin compounds are known to be toxic, with their biological activity often targeting the immune and nervous systems.[5] While specific signaling pathways for trichloro(octyl)stannane are not extensively detailed in the literature, the general mechanisms of organotin toxicity provide a framework for its potential biological effects.

Immunotoxicity: Induction of Apoptosis in Thymocytes

Organotins are known to induce apoptosis (programmed cell death) in thymocytes, which can lead to thymus atrophy.[12] This process is believed to be a key mechanism of their immunotoxicity. The proposed pathway involves the mitochondrial (intrinsic) pathway of apoptosis.

Caption: Proposed immunotoxic pathway of organotins leading to thymocyte apoptosis.

Potential as an Anticancer Agent

Some organotin compounds have been investigated for their potential as anticancer agents.[11] Their mechanism of action is thought to involve the induction of apoptosis in cancer cells. Studies on other organotin compounds have shown that they can modulate the levels of key proteins involved in apoptosis, such as p53, Bax, and Bcl-2.[13][14] An increase in the pro-apoptotic proteins p53 and Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2, shifts the cellular balance towards apoptosis.[14][15]

Caption: Hypothetical anticancer signaling pathway of organotins.

Experimental and Logical Workflows

Synthesis and Purification Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of trichloro(octyl)stannane.

Caption: Workflow for the synthesis and purification of trichloro(octyl)stannane.

Analytical Characterization Workflow

This diagram outlines the steps for the analytical characterization of the synthesized trichloro(octyl)stannane.

Caption: Workflow for the analytical characterization of trichloro(octyl)stannane.

References

- 1. This compound trichloride | C8H17Cl3Sn | CID 76538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3872143A - Process for the preparation of a mixture of n-octyltin chlorides which is entirely free from tri-n-octyltin chloride - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. KR20170097756A - Method for purifying mono-octyl tin trichloride - Google Patents [patents.google.com]

- 6. US3994944A - Method for making alkyl tin trichlorides - Google Patents [patents.google.com]

- 7. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. DE102016217012A1 - Process for the preparation of high purity monothis compound trichloride - Google Patents [patents.google.com]

- 10. US10174060B2 - Process for purifying monooctylin trichloride - Google Patents [patents.google.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. A comparison of the effects of tributyltin chloride and triphenyltin chloride on cell proliferation, proapoptotic p53, Bax, and antiapoptotic Bcl-2 protein levels in human breast cancer MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Involment of p53, Bax, and Bcl-2 pathway in microcystins-induced apoptosis in rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism and Elimination of Dioctyltin in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the metabolism and elimination of dioctyltin (B90728) (DOT) compounds in mammalian species. Dithis compound, a widely used organotin compound, has garnered significant attention due to its potential for human exposure and toxicological effects, particularly on the immune and developmental systems. This document synthesizes available quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of dithis compound, with a primary focus on data from rat models. Detailed experimental protocols for key in vivo and in vitro studies are provided to facilitate further research in this area. Furthermore, this guide includes visualizations of metabolic pathways and experimental workflows to enhance comprehension of the complex processes involved in the toxicokinetics of dithis compound.

Introduction